
(2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a purine base. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. Its structural similarity to natural nucleosides makes it a valuable tool for probing the function of nucleic acid-processing enzymes.
Medicine
In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to design drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of (2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other nucleic acid-processing enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.
2’-Fluoro-2’-deoxyadenosine: A nucleoside analog used in the study of nucleic acid interactions.
2’-Fluoro-2’-deoxyguanosine: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
(2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and an aminopurinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12FN5O3 |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
(2R,3R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5?,7+,10-/m1/s1 |
Clé InChI |
QCDAWXDDXYQEJJ-TXDIQVCSSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


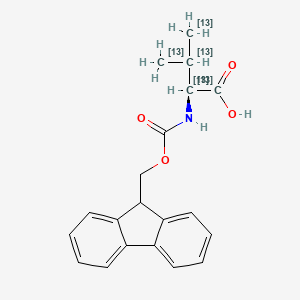
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
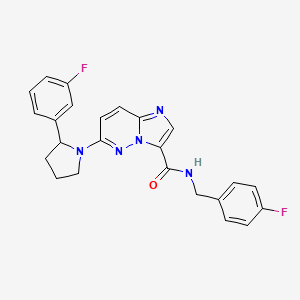

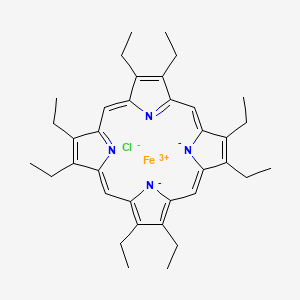
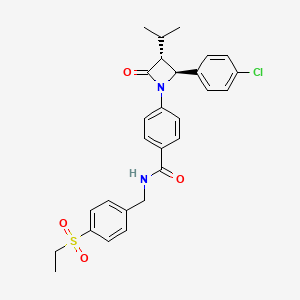
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
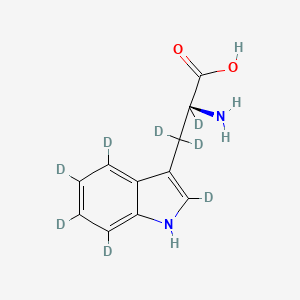
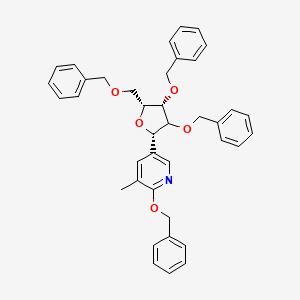
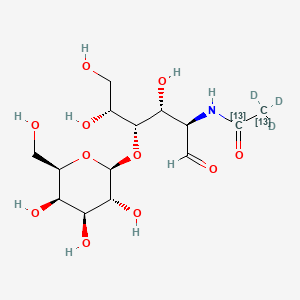
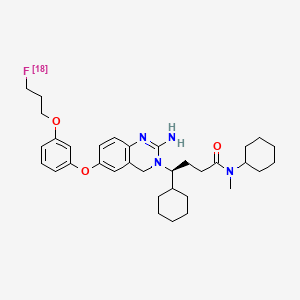
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
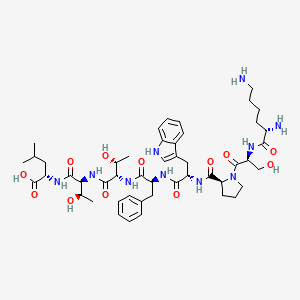
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
